molecular formula C12H19NO B13589509 1-Amino-2-(2,4,5-trimethylphenyl)propan-2-ol

1-Amino-2-(2,4,5-trimethylphenyl)propan-2-ol

Cat. No.: B13589509
M. Wt: 193.28 g/mol
InChI Key: LULYVEZJXGVJKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Amino-2-(2,4,5-trimethylphenyl)propan-2-ol is an organic compound with the molecular formula C12H19NO It is a chiral amino alcohol, which means it contains both an amino group (-NH2) and a hydroxyl group (-OH) attached to a carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Amino-2-(2,4,5-trimethylphenyl)propan-2-ol can be synthesized through several methods. One common approach involves the reaction of 2,4,5-trimethylbenzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), to yield the desired amino alcohol.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1-Amino-2-(2,4,5-trimethylphenyl)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halides, esters, or other substituted derivatives.

Scientific Research Applications

1-Amino-2-(2,4,5-trimethylphenyl)propan-2-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Amino-2-(2,4,5-trimethylphenyl)propan-2-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the hydroxyl group can participate in various chemical reactions. These interactions can influence the compound’s biological activity and its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1-Aminopropan-2-ol: A simpler amino alcohol with similar functional groups but lacking the trimethylphenyl group.

    2-Amino-1-phenylethanol: Another amino alcohol with a phenyl group instead of the trimethylphenyl group.

Uniqueness

1-Amino-2-(2,4,5-trimethylphenyl)propan-2-ol is unique due to the presence of the trimethylphenyl group, which can impart specific chemical and biological properties

Properties

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

1-amino-2-(2,4,5-trimethylphenyl)propan-2-ol

InChI

InChI=1S/C12H19NO/c1-8-5-10(3)11(6-9(8)2)12(4,14)7-13/h5-6,14H,7,13H2,1-4H3

InChI Key

LULYVEZJXGVJKY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C)C(C)(CN)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.